molecular formula C16H18O B11880346 Cyclohexanol, 2-(2-naphthalenyl)- CAS No. 377776-09-5

Cyclohexanol, 2-(2-naphthalenyl)-

Katalognummer: B11880346
CAS-Nummer: 377776-09-5
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: SJHHKRLBAHTTOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanol, 2-(2-naphthalenyl)- is an organic compound with the molecular formula C16H18O It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-(2-naphthalenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 2-(2-naphthalenyl)- typically involves the catalytic hydrogenation of 2-(2-naphthalenyl)cyclohexanone. This process is carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst such as palladium on carbon.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanol, 2-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(2-naphthalenyl)cyclohexanone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and acetic anhydride for esterification are commonly employed.

Major Products

    Oxidation: 2-(2-naphthalenyl)cyclohexanone

    Reduction: 2-(2-naphthalenyl)cyclohexane

    Substitution: Various esters and halides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclohexanol, 2-(2-naphthalenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Cyclohexanol, 2-(2-naphthalenyl)- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene moiety can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanol: A simpler analog without the naphthalene moiety.

    2-Naphthalenol: Contains the naphthalene moiety but lacks the cyclohexane ring.

    2-(2-Naphthalenyl)cyclohexanone: The oxidized form of Cyclohexanol, 2-(2-naphthalenyl)-.

Uniqueness

Cyclohexanol, 2-(2-naphthalenyl)- is unique due to the presence of both the cyclohexane ring and the naphthalene moiety, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

377776-09-5

Molekularformel

C16H18O

Molekulargewicht

226.31 g/mol

IUPAC-Name

2-naphthalen-2-ylcyclohexan-1-ol

InChI

InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2

InChI-Schlüssel

SJHHKRLBAHTTOU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.